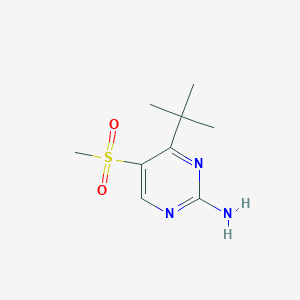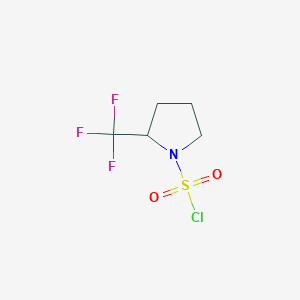
2-Trifluoromethylpyrrolidine-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trifluoromethylpyrrolidine-1-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClF3NO2S It is known for its unique structural features, which include a trifluoromethyl group attached to a pyrrolidine ring, and a sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethylpyrrolidine-1-sulfonyl chloride typically involves the introduction of the trifluoromethyl group and the sulfonyl chloride group onto a pyrrolidine ring. One common method involves the reaction of pyrrolidine with trifluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification through distillation or recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Trifluoromethylpyrrolidine-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Bases: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during substitution reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-Trifluoromethylpyrrolidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Trifluoromethylpyrrolidine-1-sulfonyl fluoride: Similar structure but with a fluoride group instead of chloride.
2-Trifluoromethylpyrrolidine-1-sulfonyl bromide: Similar structure but with a bromide group instead of chloride.
2-Trifluoromethylpyrrolidine-1-sulfonyl iodide: Similar structure but with an iodide group instead of chloride.
Uniqueness
2-Trifluoromethylpyrrolidine-1-sulfonyl chloride is unique due to its combination of a trifluoromethyl group and a sulfonyl chloride group attached to a pyrrolidine ring. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C5H7ClF3NO2S |
|---|---|
Molekulargewicht |
237.63 g/mol |
IUPAC-Name |
2-(trifluoromethyl)pyrrolidine-1-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClF3NO2S/c6-13(11,12)10-3-1-2-4(10)5(7,8)9/h4H,1-3H2 |
InChI-Schlüssel |
VFJOXJIZMPYFSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)S(=O)(=O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


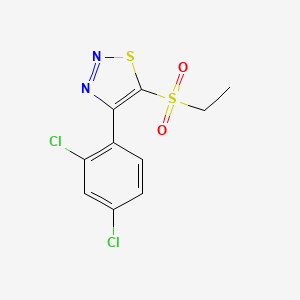
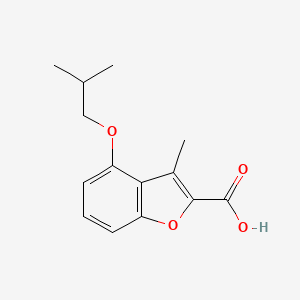
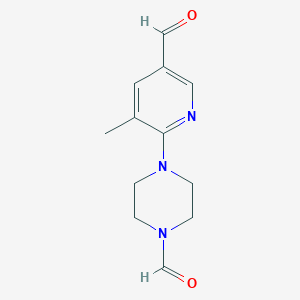
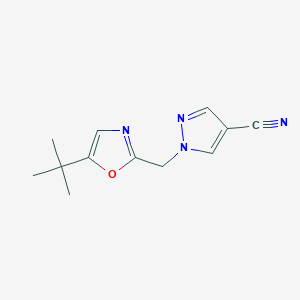
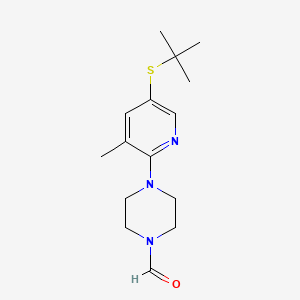

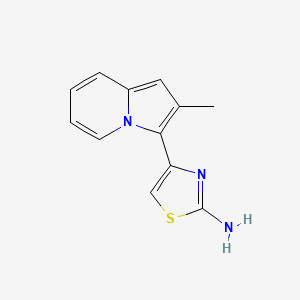


![Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate](/img/structure/B11794255.png)


